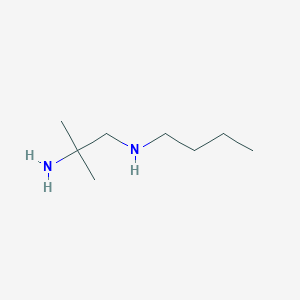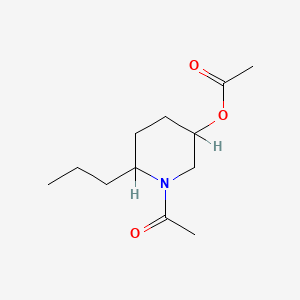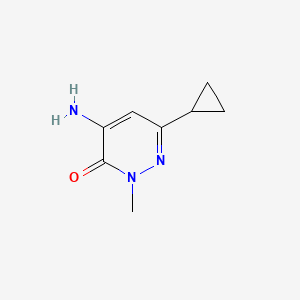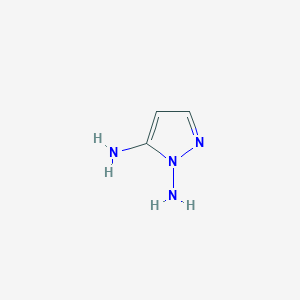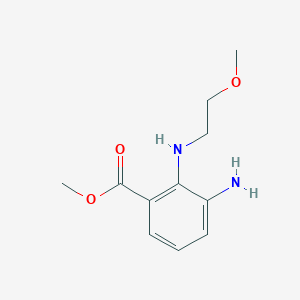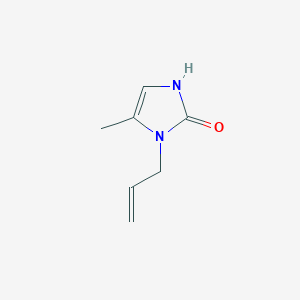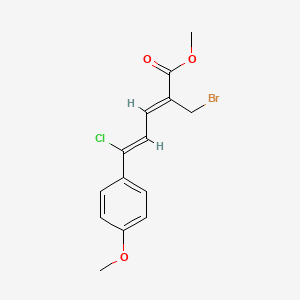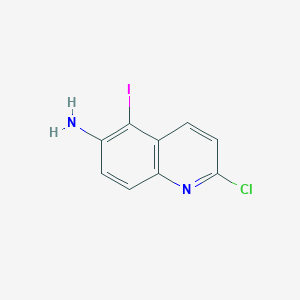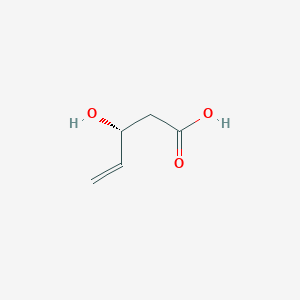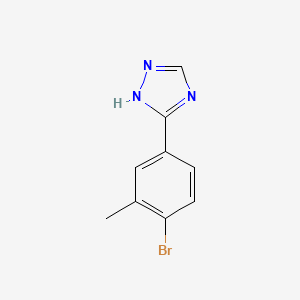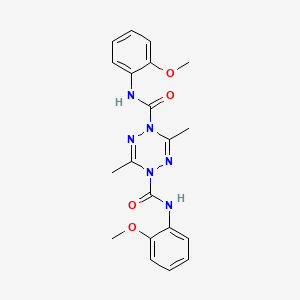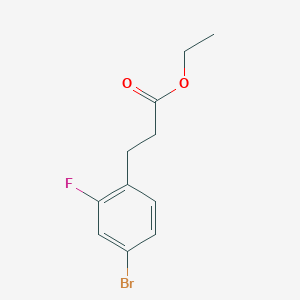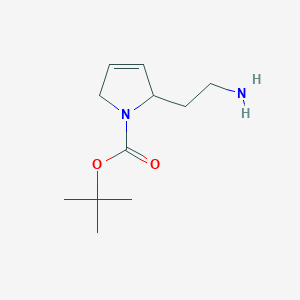
Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a dihydropyrrole ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for efficiency and yield. The process may include steps like purification through crystallization or chromatography to ensure the desired purity of the final product .
化学反应分析
Types of Reactions: Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism by which tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
N-Boc-ethylenediamine: Shares the Boc-protected amine group but differs in the structure of the backbone.
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Similar in having a tert-butyl carbamate group but includes a methyl group on the nitrogen.
Uniqueness: Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate is unique due to its dihydropyrrole ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other Boc-protected amines and carbamates, making it valuable for certain synthetic applications .
属性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h4-5,9H,6-8,12H2,1-3H3 |
InChI 键 |
TYHCGKKZQYWHKZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC=CC1CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


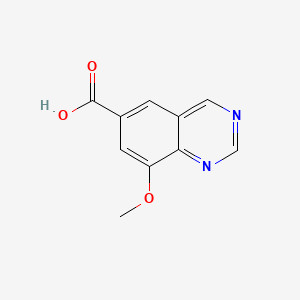
![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
